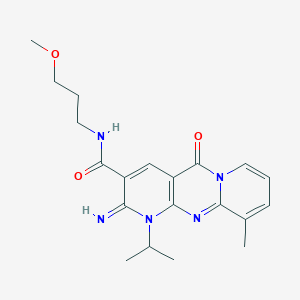![molecular formula C22H18ClNO B11601168 2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone](/img/structure/B11601168.png)
2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone: , also known by various other names such as 10,11-dihydrodibenz[b,f]azepine , Iminobibenzyl , and Imipramine M (ring) , is a chemical compound with the molecular formula C₁₄H₁₃N and a molecular weight of 195.2597 g/mol . It belongs to the class of dibenzazepines and exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the cyclization of 2-phenylacetophenone with phthalimide to form the dibenzazepine ring. Subsequent chlorination at the appropriate position yields 2-chloro-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-phenylethanone .
Industrial Production: While not widely produced industrially, this compound has been synthesized in research laboratories for its pharmacological investigations.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Can be reduced to yield different intermediates or final products.
Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) are used for chlorination.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) may be employed.
Scientific Research Applications
Pharmacology:
Antidepressant: , a derivative of this compound, has been used as an antidepressant.
Neuropathic Pain: Investigated for its potential in managing neuropathic pain.
Organic Synthesis: Used as a building block in the synthesis of other compounds.
Materials Science: Novel host materials based on dibenzazepines have been explored for OLEDs.
Mechanism of Action
The antidepressant effect of imipramine involves inhibiting the reuptake of neurotransmitters (such as serotonin and norepinephrine) in the brain. By blocking their reabsorption, it increases their availability, leading to improved mood and reduced depressive symptoms.
Comparison with Similar Compounds
While structurally related to other dibenzazepines, the unique combination of the chlorine substituent and the phenyl group in this compound sets it apart. Similar
Properties
Molecular Formula |
C22H18ClNO |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-phenylethanone |
InChI |
InChI=1S/C22H18ClNO/c23-21(18-10-2-1-3-11-18)22(25)24-19-12-6-4-8-16(19)14-15-17-9-5-7-13-20(17)24/h1-13,21H,14-15H2 |
InChI Key |
CHIQMAZRNRMOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-morpholin-4-yl-N-(4-phenylbutan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11601099.png)
![1-(butan-2-yl)-3-hydroxy-4-[4-(pentyloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11601102.png)
![6-imino-5-(4-methylphenyl)sulfonyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11601105.png)
![Methyl 2-(3-benzyl-5-{[(4-methoxyphenyl)carbamoyl]methyl}-4-oxo-2-sulfanylideneimidazolidin-1-YL)acetate](/img/structure/B11601112.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601120.png)
![3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11601128.png)
![(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601131.png)
![6-(4-Methoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11601141.png)

![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11601146.png)
![(5Z)-2-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601147.png)
![5-[(4-Methoxybenzyl)amino]-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11601154.png)
![(1E,4E)-1-[4-(dimethylamino)phenyl]-5-(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one](/img/structure/B11601160.png)
![N,N,8-triethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11601161.png)
